4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that features a pyrazole ring substituted with a cyclopropyl group and a nitro group
Preparation Methods
The synthesis of 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropyl and nitro groups. One common method involves the reaction of a suitable precursor with cyclopropylamine and a nitrating agent under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyclopropyl group can influence the binding affinity and specificity of the compound. The pyrazole ring can interact with various biological targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole ring structure but differ in their substituents, which can lead to differences in their chemical reactivity and biological activity. The unique combination of the cyclopropyl and nitro groups in 4-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid distinguishes it from these similar compounds, potentially offering unique properties and applications .
Properties
Molecular Formula |
C10H13N3O4 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
4-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H13N3O4/c14-10(15)2-1-5-12-8(7-3-4-7)6-9(11-12)13(16)17/h6-7H,1-5H2,(H,14,15) |
InChI Key |
KNFDNOISVKYCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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